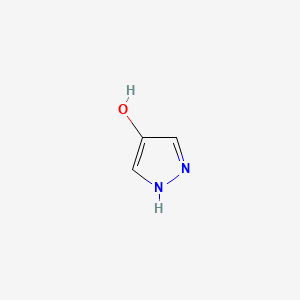

1H-Pyrazol-4-ol

Vue d'ensemble

Description

1H-Pyrazol-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C3H4N2O and its molecular weight is 84.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications biomédicales

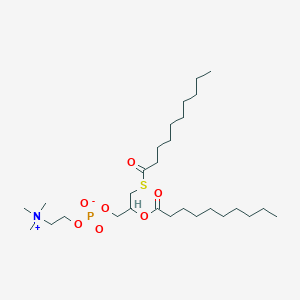

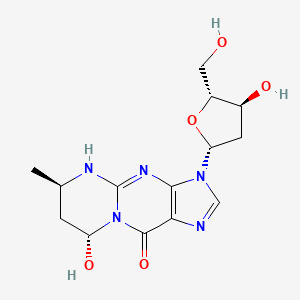

Le 1H-Pyrazol-4-ol est un élément clé dans la synthèse des 1H-Pyrazolo[3,4-b]pyridines, un groupe de composés hétérocycliques qui présentent deux formes tautomères possibles {svg_1}. Ces composés ont été décrits dans plus de 5 500 références, dont 2 400 brevets {svg_2}. Ils sont utilisés dans diverses applications biomédicales en raison de leurs différents schémas de substitution {svg_3}.

Synthèse de médicaments

Le this compound est utilisé dans la synthèse de divers médicaments. Ses propriétés uniques permettent des applications diverses, de la synthèse de médicaments à la science des matériaux.

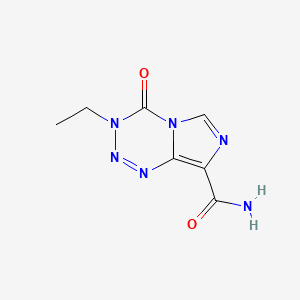

Agents anticancéreux

Une nouvelle série de pyrazolo[3,4-d]pyrimidines a été synthétisée en utilisant le this compound comme substrat {svg_4}. Ces composés ont été évalués pour leur activité cytotoxique in vitro contre les lignées cellulaires MCF-7 (adénocarcinome mammaire) et A549 (cancer du poumon) {svg_5}. Certains de ces composés ont montré une activité inhibitrice prometteuse contre MCF-7 {svg_6}.

Industries pharmaceutique et agrochimique

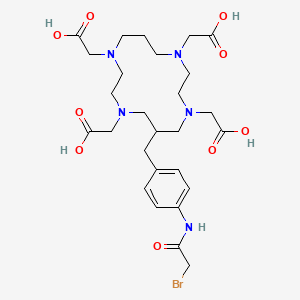

Les molécules organiques à base de noyau pyrazole, qui comprennent le this compound, ont plusieurs applications dans divers domaines, notamment les industries pharmaceutique et agrochimique {svg_7}. Les dérivés de la 2,4-dihydro-3H-pyrazol-3-one, notamment les 4,4′-(arylméthylène)-bis-(1H-pyrazol-5-ols), présentent un large éventail d'activités biologiques telles que des agents antipaludiques, anti-inflammatoires, antinociceptifs, antipyrétiques, antifongiques, antiviraux, antidépresseurs, antibactériens, antitumoraux, antioxydants et antifilaires {svg_8}.

Science des matériaux

Le this compound est également utilisé dans la science des matériaux. C'est un composé chimique polyvalent utilisé dans la synthèse de divers matériaux.

Cadres métallo-organiques

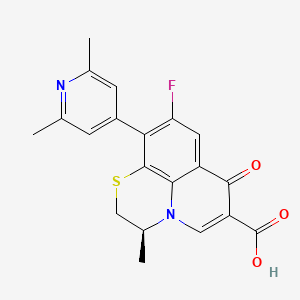

Le this compound est utilisé dans la synthèse de cadres métallo-organiques (MOF) {svg_9}. Les MOF sont une classe de matériaux cristallins qui sont constitués d'ions métalliques ou d'amas coordonnés à des ligands organiques {svg_10}. Ils possèdent des propriétés uniques et réglables, ce qui a suscité un intérêt généralisé ces dernières années {svg_11}.

Safety and Hazards

Orientations Futures

The future directions of research on 1H-Pyrazol-4-ol and its derivatives are promising. Many scientists around the globe are continuing to study this functional scaffold and find new and improved applications . The synthesis and properties of different pyrazole derivatives, mainly reported from 2017–present, are being highlighted .

Mécanisme D'action

Target of Action

1H-Pyrazol-4-ol, also known as 4-Hydroxypyrazole, is a pyrazole derivative that has been found to have diverse pharmacological effects . These targets play crucial roles in various biological processes, including hormone regulation and alcohol metabolism .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a certain pyrazole derivative .

Biochemical Pathways

Pyrazole derivatives are known to affect a variety of biochemical pathways due to their diverse pharmacological effects . For instance, some pyrazole derivatives have been found to have potent antileishmanial and antimalarial activities, suggesting that they may affect the biochemical pathways related to these diseases .

Result of Action

Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, a certain pyrazole derivative displayed superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Analyse Biochimique

Biochemical Properties

1H-Pyrazol-4-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It can act as both a weak base and a weak acid, depending on the nature of its substituent groups . This dual functionality allows this compound to participate in proton transfer reactions, which are essential in many biochemical processes. Additionally, this compound has been shown to interact with enzymes such as alcohol dehydrogenase and estrogen receptors, influencing their activity and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of estrogen receptors, which play a crucial role in regulating gene expression and cellular proliferation . Additionally, this compound has been shown to affect the expression of proteins such as p53 and p21, which are involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to changes in their activity and function. This compound can bind to enzymes and receptors, either inhibiting or activating them. For example, it has been shown to inhibit the activity of alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . Additionally, this compound can modulate gene expression by binding to estrogen receptors, influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound has been observed to affect cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of metabolites that can further participate in biochemical reactions . The presence of this compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biological activity . For example, this compound can bind to specific transporters that facilitate its movement across cellular membranes, allowing it to reach its target sites .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression . Its localization can also affect its interactions with other biomolecules, modulating its overall biological effects .

Propriétés

IUPAC Name |

1H-pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c6-3-1-4-5-2-3/h1-2,6H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUABWYBFARJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197526 | |

| Record name | 4-Hydroxypyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4843-98-5 | |

| Record name | 1H-Pyrazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4843-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004843985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R)-3-hydroxy-2-[[methyl(7H-purin-6-yl)carbamoyl]amino]butanoic acid](/img/structure/B1197832.png)

![5,5a-Dihydro-4bh-benzo[3,4]phenanthro[1,2-b]azirene](/img/structure/B1197834.png)

![6-[2-(1H-imidazol-5-yl)ethylamino]-N-(4-methylphenyl)heptanamide](/img/structure/B1197845.png)

![7-[(1R,2R,3R,5S)-2-(3-fluorooct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1197846.png)